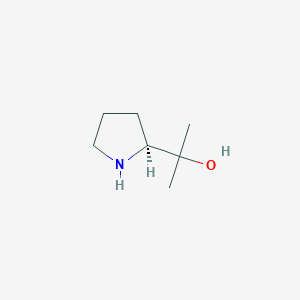

(S)-2-(pyrrolidin-2-yl)propan-2-ol

CAS No.: 92053-25-3

Cat. No.: VC4254410

Molecular Formula: C7H15NO

Molecular Weight: 129.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92053-25-3 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.203 |

| IUPAC Name | 2-[(2S)-pyrrolidin-2-yl]propan-2-ol |

| Standard InChI | InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 |

| Standard InChI Key | PSXWGNIMIRRWRB-LURJTMIESA-N |

| SMILES | CC(C)(C1CCCN1)O |

Introduction

Structural and Molecular Characteristics

(S)-2-(Pyrrolidin-2-yl)propan-2-ol (IUPAC name: (2S)-2-(pyrrolidin-2-yl)propan-2-ol) has the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. Its structure features a pyrrolidine ring—a five-membered amine—connected to a tertiary alcohol moiety. The stereochemistry at the C2 position confers chirality, making it valuable for asymmetric synthesis. Key physicochemical properties include solubility in organic solvents (e.g., ethanol, dichloromethane) and a melting point range of 98–102°C.

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol typically involves stereoselective methods to preserve chirality. One approach utilizes chiral starting materials such as (1R,2S)-phenylpropanolamine, which undergoes sequential transformations—chlorination, azidation, and reduction—to yield the target compound . Alternatively, asymmetric epoxide ring-opening reactions with pyrrolidine derivatives under basic conditions have been employed .

A notable method from patent literature involves the use of optically enriched 4-substituted-pyrrolidin-2-ones as intermediates. For example, (R)-4-propyl-pyrrolidin-2-one reacts with halogenated propanols in the presence of Lewis acids like Cp₂ZrCl₂ to induce anti-selectivity, achieving enantiomeric excess (ee) >90% .

Table 1: Representative Synthesis Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| Epoxide ring-opening | (1R,2S)-epoxide | Pyrrolidine, K₂CO₃, DMF | 78 | 95 |

| Asymmetric aldol reaction | N-propionylated auxiliary | Cp₂ZrCl₂, SnCl₂, TMSCl | 85 | 98 |

| Chiral pool synthesis | (1R,2S)-phenylpropanolamine | Cl₂, NaN₃, LiAlH₄ | 65 | 99 |

Reactivity and Functionalization

The tertiary alcohol group undergoes oxidation to ketones (e.g., using CrO₃) or serves as a nucleophile in substitution reactions. The pyrrolidine nitrogen participates in hydrogen bonding, enabling coordination with Lewis acids like TiCl₄ or SnCl₂, which modulate stereoselectivity in aldol reactions . For instance, SnCl₂ induces syn-selectivity (dr 8:1), while Cp₂ZrCl₂ favors anti-diastereomers (dr 12:1) .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The compound’s rigid pyrrolidine ring and stereogenic center make it effective in asymmetric aldol reactions. In a seminal study, N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol was used to achieve 98% ee in aldol adducts when paired with Cp₂ZrCl₂ . The auxiliary’s removal under acidic conditions (e.g., HCl/MeOH) affords enantiomerically pure products without racemization .

Ligand Design in Coordination Chemistry

The tertiary alcohol and amine functionalities enable chelation with transition metals. For example, Ti(IV) complexes of (S)-2-(pyrrolidin-2-yl)propan-2-ol catalyze Diels-Alder reactions with >90% endo selectivity . Such applications underscore its utility in synthesizing complex natural products.

Comparative Analysis with Structural Analogs

Table 2: Comparison of Pyrrolidine Derivatives

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | Tertiary alcohol | High enantioselectivity in aldol reactions | Asymmetric synthesis |

| Brivaracetam | 2-Oxo-pyrrolidin-1-yl | Antiepileptic activity (Ki = 0.7 nM) | Neurological disorders |

| (S)-2-(Piperidin-2-yl)propan-2-ol | Six-membered ring | Lower steric hindrance | Catalyst ligand |

The tertiary alcohol in (S)-2-(pyrrolidin-2-yl)propan-2-ol provides greater steric bulk than primary analogs, enhancing stereocontrol. Conversely, piperidine derivatives exhibit reduced rigidity, limiting their utility in asymmetric catalysis .

Pharmacological Relevance and Future Directions

While direct therapeutic studies of (S)-2-(pyrrolidin-2-yl)propan-2-ol are sparse, its role in synthesizing bioactive molecules is well-documented. For example, its incorporation into seletracetam analogs improves binding affinity to synaptic vesicle protein 2A (SV2A), a target for antiepileptics . Future research should explore:

-

In vivo antioxidant assays to validate radical scavenging potential.

-

Structure-activity relationships (SAR) for optimizing neurological activity.

-

Continuous flow synthesis to enhance scalability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume